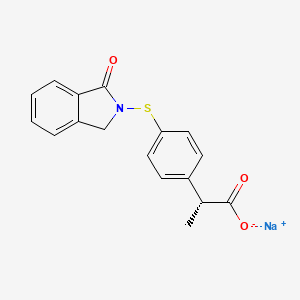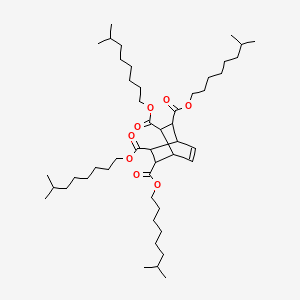
Ergonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergonine is a naturally occurring alkaloid found in ergot, a fungus that infects rye and other cereals. It belongs to the class of ergot alkaloids, which are known for their diverse pharmacological activities. This compound is structurally related to lysergic acid and is a key intermediate in the biosynthesis of various ergot alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergonine can be synthesized through several chemical routes. One common method involves the hydrogenation of lysergic acid derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound often involves the fermentation of Claviceps purpurea, a fungus that produces ergot alkaloids. The fermentation process is carefully controlled to optimize the yield of this compound and other desired alkaloids. After fermentation, the alkaloids are extracted and purified using techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: Ergonine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for the synthesis of different derivatives and for studying the compound’s properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound is typically carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides, which can replace specific functional groups on the this compound molecule.
Major Products: The major products formed from these reactions include various this compound derivatives, which can have different pharmacological properties. For example, the oxidation of this compound can lead to the formation of lysergic acid, a precursor for many other ergot alkaloids.
Scientific Research Applications
Ergonine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other ergot alkaloids and their derivatives.
Biology: this compound and its derivatives are studied for their effects on biological systems, including their interactions with neurotransmitter receptors.
Medicine: this compound derivatives have been investigated for their potential therapeutic effects, including their use in treating migraines and other neurological disorders.
Industry: this compound is used in the production of pharmaceuticals and as a research tool in the development of new drugs.
Mechanism of Action
The mechanism of action of ergonine involves its interaction with various molecular targets in the body. This compound and its derivatives can bind to serotonin receptors, dopamine receptors, and adrenergic receptors, modulating their activity. These interactions can lead to a range of physiological effects, including vasoconstriction, neurotransmitter release, and changes in mood and perception.
Comparison with Similar Compounds
Ergonine is similar to other ergot alkaloids such as ergovaline, ergoptine, and ergotamine. it has unique properties that distinguish it from these compounds:
Ergovaline: Like this compound, ergovaline is an ergot alkaloid, but it has a different peptide structure, leading to distinct pharmacological effects.
Ergoptine: Ergoptine is another ergot alkaloid with a similar structure to this compound, but it has different substituents on the ergoline ring, affecting its biological activity.
Ergotamine: Ergotamine is well-known for its use in treating migraines. It has a more complex structure compared to this compound and exhibits stronger vasoconstrictive properties.
Properties
CAS No. |
29537-61-9 |
|---|---|
Molecular Formula |
C30H37N5O5 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C30H37N5O5/c1-5-29(28(38)35-25(16(2)3)27(37)34-11-7-10-23(34)30(35,39)40-29)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,12,14,16,18,22-23,25,31,39H,5,7,10-11,13,15H2,1-4H3,(H,32,36)/t18-,22-,23+,25+,29-,30+/m1/s1 |
InChI Key |
XWTYUTWHTOOWSS-LHBBTEICSA-N |
Isomeric SMILES |
CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Canonical SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


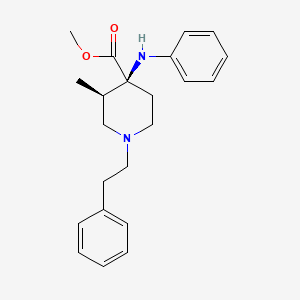
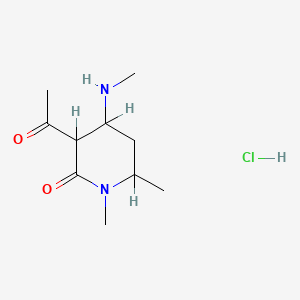

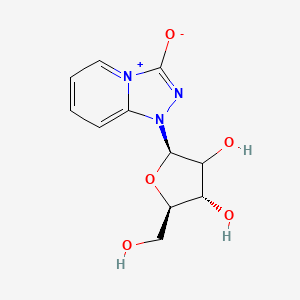
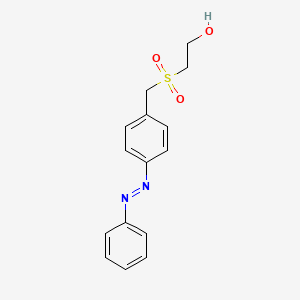
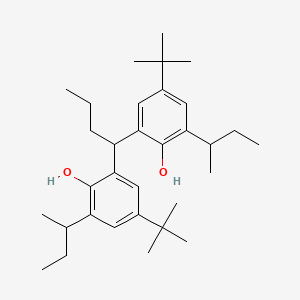
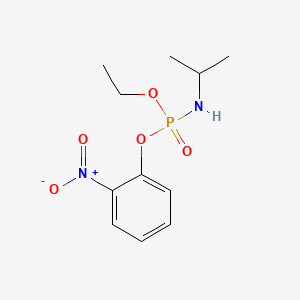

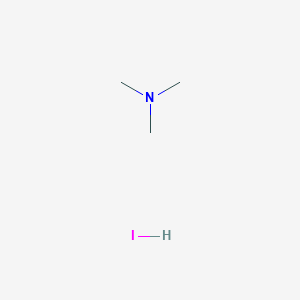
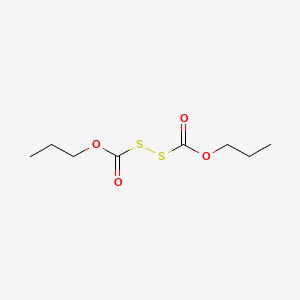
![2-O-[(1S)-1,4-dihydroxybutyl] 1-O-tridecyl benzene-1,2-dicarboxylate](/img/structure/B15179168.png)
